

Application Notes and Protocols: 2-Methylbutyl Dodecanoate as a Flavoring Agent

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Compound of Interest

Compound Name: 2-Methylbutyl dodecanoate

Cat. No.: B15190465

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Introduction

2-Methylbutyl dodecanoate (also known as 2-methylbutyl laurate) is a flavoring substance valued for its contribution to the sensory profile of various food and beverage products. As a fatty acid ester, it imparts characteristic waxy, oily, and fruity notes, often described as reminiscent of peach and wine.^[1] Its application requires a thorough understanding of its physicochemical properties, sensory characteristics, stability, and behavior within different food matrices. This document provides detailed application notes and experimental protocols for the evaluation and use of **2-methylbutyl dodecanoate** as a flavoring agent.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **2-Methylbutyl dodecanoate** is essential for its effective application in food systems.

Property	Value	Source
Synonyms	2-methylbutyl laurate, Dodecanoic acid, 2-methylbutyl ester	[2]
FEMA Number	Not explicitly assigned; however, related compounds are listed.	
JECFA Number	Not explicitly assigned; related esters are evaluated.	
Molecular Formula	C17H34O2	[3]
Molecular Weight	270.45 g/mol	[3]
Appearance	Colorless, oily liquid	[3]
Odor Profile	Waxy, winey, oily, fatty, peach	[1]
Taste Profile	Fatty, creamy, with notes of overripe fruit	[1]
Boiling Point	311.00 to 312.00 °C @ 760.00 mm Hg	[1]
Flash Point	> 212.00 °F TCC (> 100.00 °C)	[1]
Solubility	Soluble in alcohol; Insoluble in water	[1][4]
LogP (o/w)	7.253 (estimated)	[1]

Regulatory Status

2-Methylbutyl dodecanoate and other alkyl esters are generally recognized as safe (GRAS) for their intended use as flavoring substances by organizations such as the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).^{[5][6][7][8]} It is crucial to adhere to the recommended usage levels in different food categories as specified in the relevant regulations.

Regulatory Body	Status/Recommendation
FEMA	Generally Recognized as Safe (GRAS). Use levels are provided for various food categories for related substances. [5] [7]
JECFA	No safety concern at current levels of intake when used as a flavouring agent for many related esters. [9]
FDA	Permitted for direct addition to food for human consumption as a synthetic flavoring substance. [10]

Application and Sensory Profile

2-Methylbutyl dodecanoate is utilized to impart or enhance specific flavor profiles in a variety of food products. Its characteristic notes make it suitable for applications in:

- **Beverages:** Both alcoholic and non-alcoholic beverages can benefit from the fruity and wine-like notes of this ester. It has been detected in alcoholic beverages like whisky.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- **Confectionery and Baked Goods:** Its creamy and fruity undertones can complement sweet applications.
- **Dairy Products:** The fatty and creamy notes can enhance the mouthfeel and flavor of dairy and frozen dairy products.[\[1\]](#)
- **Fruit Products:** It can be used to intensify or add complexity to fruit-based products. For instance, related esters are naturally present in fruits like bananas.[\[14\]](#)

Sensory Threshold: The sensory threshold of a flavoring agent is the lowest concentration at which it can be detected. This value is highly dependent on the food matrix. While a specific, universally accepted sensory threshold for **2-methylbutyl dodecanoate** is not readily available in the literature, it is crucial to determine this value experimentally in the specific food matrix of interest. The matrix can significantly impact the volatility and perception of the flavor compound.[\[15\]](#)

Experimental Protocols

Protocol 1: Determination of Sensory Detection Threshold (Ascending Forced-Choice Method)

This protocol outlines the determination of the sensory detection threshold of **2-methylbutyl dodecanoate** in a specific food matrix.

Objective: To determine the lowest concentration of **2-methylbutyl dodecanoate** detectable by a sensory panel in a given food matrix.

Materials:

- **2-Methylbutyl dodecanoate** (food grade)
- Food matrix (e.g., water, model wine, vegetable oil)
- Glassware
- Micropipettes
- Sensory evaluation booths with controlled lighting and ventilation[16]
- Odor-free sample cups with lids

Procedure:

- **Panelist Selection and Training:** Select a panel of at least 15-20 individuals screened for their sensory acuity.[16] Train them to recognize the specific aroma and taste of **2-methylbutyl dodecanoate**.
- **Sample Preparation:**
 - Prepare a stock solution of **2-methylbutyl dodecanoate** in a suitable solvent (e.g., ethanol).
 - Create a series of dilutions in the food matrix, starting from a concentration expected to be below the threshold and increasing in logarithmic steps.

- Testing Protocol (Triangle Test):
 - For each concentration level, present three samples to each panelist: two are blanks (matrix only), and one contains the specified concentration of **2-methylbutyl dodecanoate**.
 - Randomize the order of presentation for each panelist.
 - Instruct panelists to identify the "odd" or "different" sample.
- Data Analysis:
 - Calculate the proportion of correct identifications at each concentration level.
 - The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample above chance (which is 33.3% for a triangle test).

Protocol 2: Quantification of 2-Methylbutyl Dodecanoate in a Food Matrix using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the quantification of **2-methylbutyl dodecanoate** in a food sample.

Objective: To accurately measure the concentration of **2-methylbutyl dodecanoate** in a food product.

Materials:

- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
- Appropriate GC column (e.g., DB-Wax, 5% phenyl methyl siloxane)[[11](#)][[17](#)]
- Solid-Phase Microextraction (SPME) fibers or liquid-liquid extraction solvents (e.g., dichloromethane)[[17](#)]
- Internal standard (e.g., a related ester not present in the sample)
- Helium carrier gas

- Sample vials

Procedure:

- Sample Preparation:
 - Solid Samples: Homogenize the sample. Perform extraction using a suitable solvent or SPME. For SPME, expose the fiber to the headspace of the heated sample.
 - Liquid Samples: Direct injection may be possible for clean matrices. For complex matrices, perform liquid-liquid extraction or SPME.
- GC-MS Analysis:
 - Inject the extracted sample or desorb the SPME fiber into the GC inlet.
 - Set up the GC oven temperature program to effectively separate **2-methylbutyl dodecanoate** from other volatile compounds.
 - Configure the MS to operate in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, using characteristic ions of **2-methylbutyl dodecanoate**.
- Quantification:
 - Prepare a calibration curve using standard solutions of **2-methylbutyl dodecanoate** with the internal standard.
 - Calculate the concentration of **2-methylbutyl dodecanoate** in the sample based on the peak area ratio relative to the internal standard and the calibration curve.

Protocol 3: Accelerated Shelf-Life and Stability Testing

This protocol is designed to assess the stability of **2-methylbutyl dodecanoate** in a food product under accelerated conditions.

Objective: To evaluate the degradation of **2-methylbutyl dodecanoate** in a food product over time under stressed storage conditions.

Materials:

- Environmental chambers with controlled temperature and humidity
- Food product containing a known concentration of **2-methylbutyl dodecanoate**
- GC-MS for quantification

Procedure:

- Experimental Design:
 - Store samples of the food product at elevated temperatures (e.g., 25°C, 35°C, and 45°C) to accelerate degradation reactions.[\[18\]](#)
 - Include a control group stored at the recommended storage temperature.
- Sampling:
 - At predetermined time intervals (e.g., 0, 2, 4, 8, and 12 weeks), remove samples from each storage condition.
- Analysis:
 - Quantify the concentration of **2-methylbutyl dodecanoate** in each sample using the GC-MS protocol described above.
 - Conduct sensory evaluation (e.g., triangle or paired comparison tests) to determine if any changes in flavor are perceptible.
- Data Analysis:
 - Plot the concentration of **2-methylbutyl dodecanoate** as a function of time for each temperature.
 - Use the Arrhenius equation to model the degradation kinetics and predict the shelf-life at normal storage temperatures.[\[18\]](#)

Data Presentation

Table 1: Hypothetical Stability of 2-Methylbutyl Dodecanoate in an Acidic Beverage (pH 3.5)

Storage Time (Weeks)	Concentration at 25°C (ppm)	Concentration at 35°C (ppm)	Concentration at 45°C (ppm)
0	10.0	10.0	10.0
2	9.8	9.5	9.0
4	9.6	9.0	8.1
8	9.2	8.1	6.6
12	8.8	7.2	5.1

Table 2: Typical Usage Levels of Related Flavoring Esters in Food Products

Food Category	Typical Use Level (ppm)
Alcoholic Beverages	1.0 - 10.0
Non-alcoholic Beverages	0.5 - 5.0
Baked Goods	5.0 - 20.0
Chewing Gum	10.0 - 50.0
Frozen Dairy	0.15 - 6.0
Fruit Ices	0.15 - 6.0

Note: These are general ranges for similar esters and should be optimized for specific applications.[\[1\]](#)

Visualizations

Flavor Perception Signaling Pathway

The perception of flavor compounds like esters involves G-protein coupled receptors (GPCRs) in the taste receptor cells.



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Caption: G-protein coupled receptor signaling pathway for taste perception.

Metabolic Pathway of Ingested Fatty Acid Esters

Upon ingestion, fatty acid esters are hydrolyzed into their constituent fatty acids and alcohols, which then enter their respective metabolic pathways.

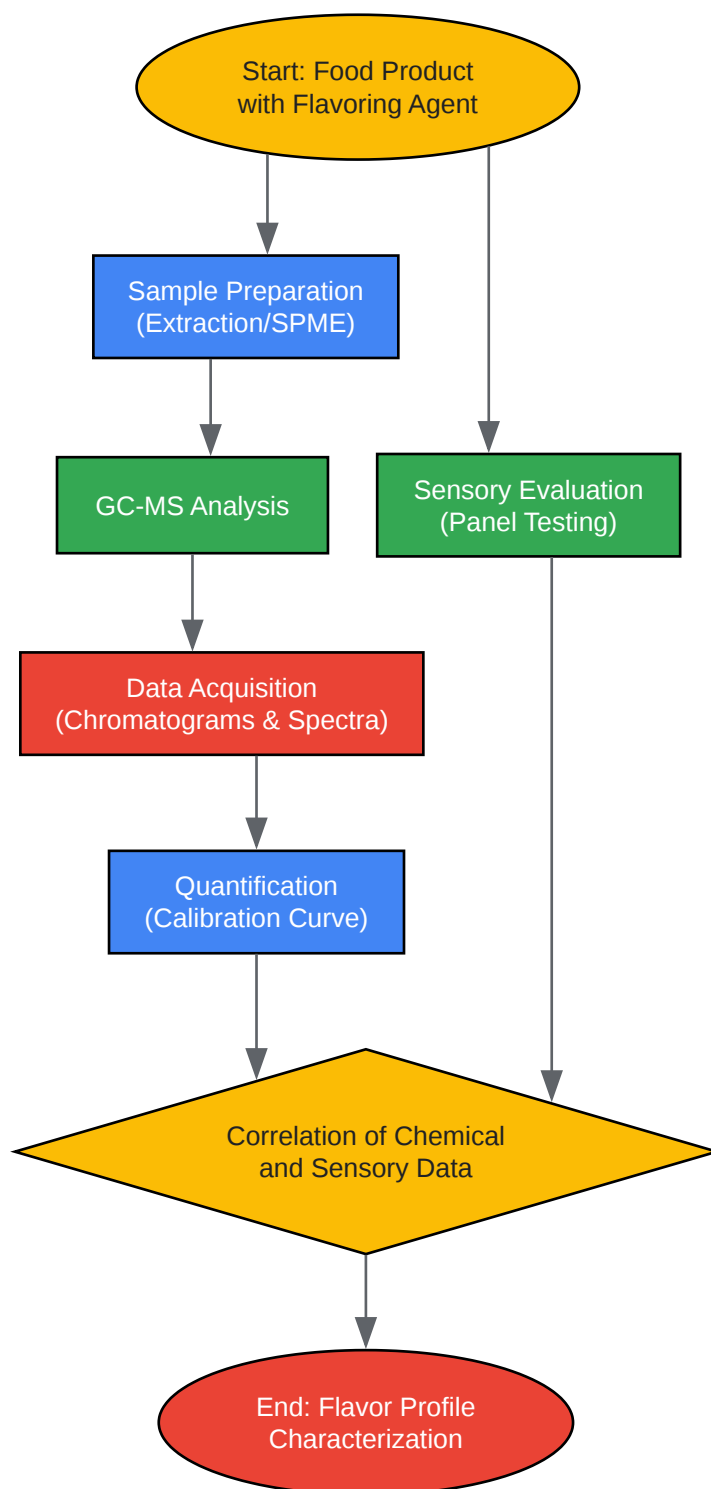


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Caption: General metabolic pathway of an ingested fatty acid ester.

Experimental Workflow for Flavor Analysis

A typical workflow for the analysis of a flavoring agent in a food product involves several key stages, from sample preparation to data interpretation.



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Caption: Experimental workflow for flavor analysis.

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